Bienvenue dans la boutique en ligne BenchChem!

Linaclotide Acetate

GC-C agonist potency In vitro pharmacology cGMP accumulation

Procure Linaclotide Acetate (CAS 851199-60-5), the definitive reference standard for GC-C agonism. Its pH-independent binding (Ki 1.23–1.64 nM) and high potency (EC50 99 nM) make it the critical comparator for preclinical GI transit and visceral pain studies. Unlike plecanatide or lubiprostone, its three intramolecular disulfide bridges confer superior stability and consistent target engagement. Essential for validating stability-indicating HPLC methods and benchmarking novel secretagogues in head-to-head network meta-analyses.

Molecular Formula C61H83N15O23S6
Molecular Weight 1586.8 g/mol
CAS No. 851199-60-5
Cat. No. B1675409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinaclotide Acetate
CAS851199-60-5
SynonymsASP-0456
ASP0456
linaclotide
Linaclotide Acetate
Linzess
MD-1100
MD-1100 acetate
Molecular FormulaC61H83N15O23S6
Molecular Weight1586.8 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
InChIInChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1
InChIKeyKWFNVZFWXXEJKL-YZDVLOIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linaclotide Acetate (CAS 851199-60-5) Technical and Procurement Baseline


Linaclotide Acetate is a synthetic 14-amino acid peptide that functions as a first-in-class, potent, and selective agonist of the Guanylate Cyclase-C (GC-C) receptor [1]. This mechanism of action is distinct from that of other common constipation therapies such as osmotic laxatives or chloride channel activators. The molecule's structure is stabilized by three intramolecular disulfide bridges, which are essential for its high-affinity, pH-independent binding to the GC-C receptor and its resistance to degradation in the upper gastrointestinal tract [1][2].

Linaclotide Acetate: Rationale Against In-Class Substitution for Scientific and Clinical Selection


While multiple agents are approved for constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC), they operate through distinct molecular targets and exhibit quantifiable differences in potency, stability, and safety profiles. For instance, the GC-C agonist plecanatide and the chloride channel activator lubiprostone are not pharmacologically equivalent to linaclotide. Simple substitution based on shared therapeutic class (secretagogues) ignores critical, evidence-based differences in GC-C binding affinity, pH-dependent activity, and clinical outcomes such as the relative probability of specific adverse events, as demonstrated in head-to-head network meta-analyses and real-world safety data [1][2][3].

Quantitative Differentiation of Linaclotide Acetate Against Key Comparators


Superior GC-C Agonist Potency: Linaclotide vs. Plecanatide in T84 Cell Assays

In a direct comparison of in vitro potency using the same T84 cell assay system, Linaclotide demonstrates a nearly two-fold higher potency as a GC-C agonist compared to plecanatide. The concentration required to produce half-maximal stimulation of intracellular cGMP accumulation (EC50) is 99 nM for linaclotide [1], compared to a reported EC50 of 190 nM for plecanatide [2].

GC-C agonist potency In vitro pharmacology cGMP accumulation

pH-Independent Binding: A Distinctive Pharmacologic Feature of Linaclotide

Linaclotide exhibits high-affinity binding to the GC-C receptor (Ki: 1.23–1.64 nM) that is uniquely pH-independent across a broad physiological range (pH 5-8), unlike the endogenous agonists guanylin and uroguanylin [1][2]. This pharmacologic property ensures consistent target engagement throughout the varying pH environments of the small and large intestine, a feature not uniformly reported for other secretagogues like lubiprostone, which primarily acts on chloride channels via a different, pH-sensitive mechanism [3].

Receptor binding affinity pH stability Gastrointestinal tract

Top-Ranked Clinical Efficacy for IBS-C: Network Meta-Analysis

In a systematic review and network meta-analysis of 15 trials and 8,462 patients with IBS-C, linaclotide (290 μg once daily) was ranked as the most efficacious secretagogue based on the FDA-recommended composite endpoint for overall response, which includes improvements in both abdominal pain and complete spontaneous bowel movements (CSBM) [1]. The analysis compared linaclotide to lubiprostone, plecanatide, and tenapanor, demonstrating superior relative efficacy with linaclotide achieving the highest P-score for the primary endpoint.

IBS-C Clinical efficacy Network meta-analysis

Distinct Adverse Event Profile: Real-World Safety Data Differentiates Linaclotide

Analysis of post-marketing adverse event (AE) reports from the FDA Adverse Event Reporting System (FAERS) reveals distinct safety signals for each secretagogue. For linaclotide, the most frequently reported suspected AEs were diarrhea (24.1% of reports), abdominal pain (9.4%), and bloating (9.2%) [1]. This contrasts sharply with lubiprostone, which was most notably associated with dyspnea (13.0%) and chest pain (9.3%), and plecanatide, which had a numerically lower rate of reported diarrhea (20.4%) but a higher rate of nausea/vomiting (5.1% vs. 3.1% for linaclotide) [1].

Post-marketing safety Real-world data Adverse events

Gastric Stability and Defined Degradation Pathway: Informing Formulation Development

Linaclotide exhibits notable stability in the harsh, acidic environment of the stomach. In vitro, it was stable after 3 hours of incubation in simulated gastric fluid (pH 1) and was completely resistant to hydrolysis by pepsin [1]. This is a distinct advantage over many therapeutic peptides, which are rapidly degraded in the stomach. For formulation or bioanalytical work, the specific degradation products of linaclotide have been characterized under ICH stress conditions (acid, base, oxidative, photolytic, and thermal), with seven distinct degradation products identified and their structures elucidated [2].

Peptide stability Forced degradation Analytical method development

High Diarrhea Probability: A Class-Specific Clinical Feature for Comparative Evaluation

An indirect treatment comparison analysis of pharmacologic therapies for IBS-C found that linaclotide had the highest overall probability of causing diarrhea among evaluated agents [1]. While the analysis compared linaclotide to prucalopride (a 5-HT4 agonist) and tegaserod (a 5-HT4 agonist), the finding is relevant for evaluating the entire class of secretagogues. The analysis reported that tegaserod was 58% less likely to cause diarrhea compared to linaclotide (RR 0.42; 95% CI 0.22-0.80) [1].

Adverse event probability Comparative safety Secretagogues

Targeted Research and Industrial Applications for Linaclotide Acetate (851199-60-5)


Preclinical In Vivo Efficacy Models for IBS-C and Chronic Constipation

Linaclotide Acetate is the reference standard for establishing efficacy in preclinical rodent models of gastrointestinal transit and visceral pain. Its high potency (EC50 99 nM) and pH-independent binding ensure consistent target engagement [1][2]. Studies demonstrating a dose-dependent increase in gastrointestinal transit at doses as low as 5 μg/kg in rats and a significant reduction in visceral hypersensitivity provide a robust, quantitative benchmark for evaluating novel GC-C agonists or other secretagogues [3].

Comparative Efficacy and Safety Research (Network Meta-Analyses)

Given its status as the top-ranked agent for IBS-C in multiple network meta-analyses, linaclotide serves as the critical comparator for any new entrant seeking to demonstrate superior efficacy [4]. Its well-characterized adverse event profile, particularly the high probability of diarrhea, provides a clear and quantifiable safety benchmark for comparative studies. Procuring linaclotide for this purpose is essential for designing rigorous, evidence-based trials.

Analytical Method Development and Quality Control for Peptide Formulations

The detailed characterization of linaclotide's degradation products under ICH stress conditions provides a gold standard for developing and validating stability-indicating analytical methods [5]. This is crucial for API manufacturers and generic drug developers to ensure product quality, establish shelf-life, and demonstrate bioequivalence. The availability of validated HPLC methods for separating linaclotide and its known degradants offers a significant technical advantage for quality control laboratories [5].

Investigation of GC-C Receptor Pharmacology and Signal Transduction

Linaclotide, with its high affinity (Ki 1.23–1.64 nM) and pH-independent binding to the GC-C receptor, is an ideal pharmacological tool for studying GC-C receptor function, internalization, and downstream cGMP signaling in intestinal epithelial models [1]. Its stable peptide structure and defined activity allow for precise concentration-response experiments, making it the preferred agonist for probing the molecular mechanisms of intestinal fluid secretion and barrier function [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linaclotide Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.